Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)-
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Overview
Description
Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of acetyl and hydroperoxyacetyl groups at the 3rd and 5th positions of the benzofuran ring, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran rings is through the cyclization of o-hydroxyaryl ketones with aldehydes or ketones under acidic or basic conditions
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper are commonly used in coupling reactions to form the benzofuran core . Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- can undergo various chemical reactions, including:
Oxidation: The hydroperoxyacetyl group can be oxidized to form more stable products.
Reduction: The acetyl and hydroperoxyacetyl groups can be reduced to their corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroperoxyacetyl group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Benzofuran derivatives have shown potential as antimicrobial and anticancer agents.
Industry: Benzofuran derivatives are used in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes . The compound’s anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without any functional groups.
3-Acetylbenzofuran: A derivative with only an acetyl group at the 3rd position.
5-Hydroperoxyacetylbenzofuran: A derivative with only a hydroperoxyacetyl group at the 5th position.
Uniqueness
Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- is unique due to the presence of both acetyl and hydroperoxyacetyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
35882-03-2 |
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Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H10O5/c1-7(13)10-5-17-11-3-2-8(4-9(10)11)16-6-12(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
WKBUOKFWRRIHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC2=C1C=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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